molecular formula C13H13N3O B14698648 N-(p-Methoxyphenyl)isonicotinamidine CAS No. 23565-15-3

N-(p-Methoxyphenyl)isonicotinamidine

Cat. No.: B14698648
CAS No.: 23565-15-3
M. Wt: 227.26 g/mol
InChI Key: IHSQITMFXQQHOU-UHFFFAOYSA-N
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Description

N-(p-Methoxyphenyl)isonicotinamidine (C₁₃H₁₃N₃O) is an isonicotinamidine derivative featuring a para-methoxyphenyl substituent. Its molecular structure includes a pyridine core linked to an amidine group, with the methoxy group positioned para to the nitrogen on the phenyl ring. According to PubChemLite data (2025), the compound has a monoisotopic mass of 227.10587 Da and an InChIKey of IHSQITMFXQQHOU-UHFFFAOYSA-N . Despite its defined structure, neither patents nor peer-reviewed literature have been reported for this compound as of 2025, indicating a significant research gap .

Properties

CAS No.

23565-15-3

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

N'-(4-methoxyphenyl)pyridine-4-carboximidamide

InChI

InChI=1S/C13H13N3O/c1-17-12-4-2-11(3-5-12)16-13(14)10-6-8-15-9-7-10/h2-9H,1H3,(H2,14,16)

InChI Key

IHSQITMFXQQHOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C(C2=CC=NC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(p-Methoxyphenyl)isonicotinamidine typically involves the reaction of p-methoxyaniline with isonicotinic acid or its derivatives. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amidine bond. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(p-Methoxyphenyl)isonicotinamidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese(IV) oxide in an organic solvent.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of imine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Mechanism of Action

The mechanism of action of N-(p-Methoxyphenyl)isonicotinamidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Structural Isomers: N-(o-Methoxyphenyl)isonicotinamidine

The ortho-methoxy isomer, N-(o-Methoxyphenyl)isonicotinamidine (C₁₃H₁₃N₃O), shares the same molecular formula and mass as the para-substituted analog but differs in the position of the methoxy group. This structural variation impacts steric and electronic properties. For instance:

  • Electronic Effects : The electron-donating methoxy group in the para position (target compound) may enhance resonance stabilization compared to the ortho isomer .

Table 1: Key Differences Between Isonicotinamidine Isomers

Property N-(p-Methoxyphenyl)isonicotinamidine N-(o-Methoxyphenyl)isonicotinamidine
Substituent Position Para Ortho
InChIKey IHSQITMFXQQHOU-UHFFFAOYSA-N QBWYGJNTTNACJE-UHFFFAOYSA-N
Reported Applications None None
Patent/Literature Count (2025) 0/0 0/0

Both isomers remain unexplored in terms of synthetic applications or biological activity, highlighting a critical area for future research .

p-Methoxyphenyl Glycosides ()

p-Methoxyphenyl groups are commonly used in glycosylation chemistry as protective or directing groups. For example:

  • Compound 18: p-Methoxyphenyl 4-O-allyl-2,3-O-isopropylidene-α-L-rhamnopyranoside, synthesized via allylation and benzoylation, serves as a glycosyl donor in carbohydrate chemistry .
  • Compound 19 : Derived from 18 by removing the isopropylidene group, this intermediate achieves high yields (88%) in benzoylation reactions .

Comparison with Target Compound :

  • Synthetic Utility : Glycosides like 18–19 are used in oligosaccharide synthesis, whereas this compound’s amidine group may enable metal coordination or catalysis, though this remains untested .

Photochromic p-Methoxyphenyl Derivatives ()

Photochromic compounds such as 3-(p-methoxyphenyl)-3-phenyl-6-morpholino-3H-naphtho-[2,1-b]pyran (Compound II) incorporate p-methoxyphenyl groups to modulate light-responsive properties. These naphthopyrans exhibit reversible color changes under UV light, making them valuable in lenses and coatings .

Contrast with Target Compound :

  • Core Structure : The target compound’s pyridine-amidine backbone differs fundamentally from naphthopyrans, limiting direct photochromic applicability.
  • Substituent Role : In photochromic systems, the methoxy group enhances electron donation, stabilizing excited states. For this compound, the methoxy group may instead influence solubility or binding affinity in hypothetical biochemical contexts .

Research Implications and Gaps

  • Synthetic Potential: The absence of reported patents or literature for this compound contrasts with its structural analogs, which are utilized in glycosylation () and photochromic materials (). This disparity underscores the need for exploratory studies on its reactivity and applications.
  • Biological Relevance: Isonicotinamidine derivatives are known for antimicrobial and antitumor properties.

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